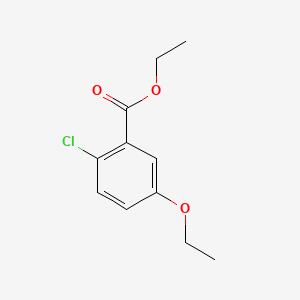

Ethyl 2-chloro-5-ethoxybenzoate

Description

Ethyl 2-chloro-5-ethoxybenzoate is an aromatic ester featuring a benzene ring substituted with a chlorine atom at position 2 and an ethoxy group at position 3. While direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely behavior, as discussed below.

Propriétés

Formule moléculaire |

C11H13ClO3 |

|---|---|

Poids moléculaire |

228.67 g/mol |

Nom IUPAC |

ethyl 2-chloro-5-ethoxybenzoate |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |

Clé InChI |

SDQTZBNOOJRZJY-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=C(C=C1)Cl)C(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-ethoxybenzoate can be synthesized through the esterification of 2-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-chloro-5-ethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form 2-chloro-5-ethoxybenzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.

Hydrolysis: 2-chloro-5-ethoxybenzoic acid and ethanol.

Reduction: 2-chloro-5-ethoxybenzyl alcohol.

Applications De Recherche Scientifique

Ethyl 2-chloro-5-ethoxybenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-5-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in hydrolysis reactions, the ester bond is cleaved by the action of esterases, resulting in the formation of the corresponding acid and alcohol. The molecular pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-chloro-5-ethoxybenzoate with analogous esters from the evidence, focusing on substituent effects, molecular properties, and inferred reactivity.

Ethyl 2-Chlorobenzoate

- Key Differences : The absence of the 5-ethoxy group reduces steric bulk and polarity compared to the target compound.

- Inferred Properties :

Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate

- Structure : Chlorine (position 5), fluorine (position 4), and hydroxyl (position 2).

- Key Differences : Hydroxyl group enables hydrogen bonding, unlike the ethoxy group in the target.

- Data from Evidence :

- Molecular weight: 218.61 g/mol (C₉H₈ClFO₃) .

- Solubility: Likely lower in organic solvents due to the polar hydroxy group, contrasting with the target’s ethoxy-enhanced lipophilicity.

- Reactivity: The hydroxy group may participate in acid-base or nucleophilic reactions, whereas the ethoxy group is less reactive .

Ethyl 2-Chloro-5-Fluoronicotinate

- Structure : Pyridine ring (nicotinate) with chlorine at position 2 and fluorine at position 5.

- Key Differences : Aromatic nitrogen in the pyridine ring alters electronic properties compared to the benzene ring in the target.

- The target’s ethoxy group may donate electron density via resonance, moderating the chlorine’s electron-withdrawing effect .

Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate

- Structure : Alkyne backbone with diphenyl and ethoxycarbonyloxy substituents.

- Key Differences : The alkyne and bulky diphenyl groups create distinct steric and electronic profiles.

- Data from Evidence :

Research Implications and Limitations

- Synthetic Routes : Analogous compounds (e.g., ethyl 2-chlorobenzoate) suggest esterification of 2-chloro-5-ethoxybenzoic acid as a plausible synthesis pathway.

- Applications : Ethoxy and chloro groups may position the target as a candidate for drug intermediates, though specific pharmacological data are lacking.

- Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable in the evidence, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.